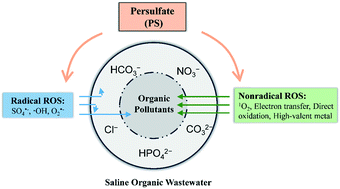Insights into the relationship of reactive oxygen species and anions in persulfate-based advanced oxidation processes for saline organic wastewater treatment
Environmental Science: Water Research & Technology Pub Date: 2022-01-19 DOI: 10.1039/D1EW00731A
Abstract
Over the past two decades, persulfate-based advanced oxidation processes have attracted considerable attention because of their high efficiency and great versatility in the degradation of organic pollutants. Various radical and nonradical reactive oxygen species (ROS) with different features produced by persulfate activation have facilitated the efficient treatment of complex effluents, especially saline organic wastewater (SOW). To completely assess the advantages and shortcomings of persulfate-based advanced oxidation processes for the SOW treatment, in this review, we present the properties and verification methods of key ROS in persulfate activation and summarize the effect of anions (nitrates, halide ions, carbonates, etc.) in kinds of different catalytic systems. This review aims to provide insights into the relationship between ROS and anions to clarify the key steps in degradation processes, hence avoiding research pitfalls and empowering better investigation in SOW treatment. Finally, we propose perspectives on challenges related to accessing the selectivity of nonradical ROS to intermediates, designing targeted catalysts, coupled purification technologies, accessing the biological toxicity of intermediates and the effect of sulfates on the environment.


Recommended Literature
- [1] Inside front cover
- [2] An operando DRIFTS investigation into the resistance against CO2 poisoning of a Rh/alumina catalyst during toluenehydrogenation
- [3] Using ethane and butane as probes to the molecular structure of 1-alkyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ionic liquids
- [4] Contents list
- [5] The evaluation of the chemical quality and UV overall components dissolution consistency of Flos Chrysanthemi Indici preparation†
- [6] Curly arrows meet electron density transfers in chemical reaction mechanisms: from electron localization function (ELF) analysis to valence-shell electron-pair repulsion (VSEPR) inspired interpretation
- [7] Condensed ferric dimers for green photocatalytic synthesis of nylon precursors†
- [8] Inside front cover
- [9] Asymmetric synthesis of hetero-1,2,3,4,5-pentasubstituted ferrocenes†
- [10] Assessment of the nematocidal activity of metallocenyl analogues of monepantel†










